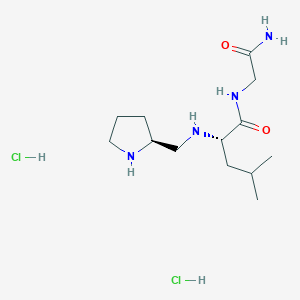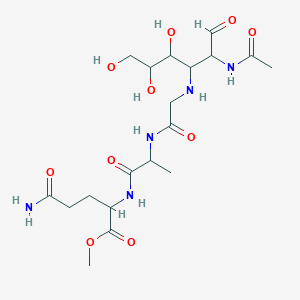
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester, commonly known as Ac-SDKP, is a small peptide molecule that has attracted attention in scientific research due to its potential therapeutic properties. Ac-SDKP is a naturally occurring peptide that is generated in the body by the enzymatic degradation of thymosin beta-4. It has been found to have various biological and physiological effects, including anti-inflammatory, anti-fibrotic, and anti-proliferative properties.
Wirkmechanismus
The exact mechanism of action of Ac-SDKP is not fully understood, but it is thought to act through the inhibition of the renin-angiotensin system (RAS). Ac-SDKP has been found to inhibit the production of angiotensin II, a potent vasoconstrictor that plays a key role in the regulation of blood pressure and fluid balance. By inhibiting the RAS, Ac-SDKP may help to reduce inflammation and fibrosis, as well as inhibit cancer cell proliferation.
Biochemical and Physiological Effects:
Ac-SDKP has been found to have various biochemical and physiological effects, including:
1. Anti-inflammatory effects: Ac-SDKP has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.
2. Anti-fibrotic effects: Ac-SDKP has been found to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin, in animal models of fibrosis.
3. Anti-proliferative effects: Ac-SDKP has been found to inhibit the proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Ac-SDKP has several advantages and limitations for lab experiments. One advantage is that it is a small peptide molecule that can be easily synthesized using solid-phase peptide synthesis. Another advantage is that it has been found to have various biological and physiological effects, making it a potential candidate for the development of new therapies. However, one limitation is that the exact mechanism of action of Ac-SDKP is not fully understood, which may make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on Ac-SDKP. One direction is to investigate its potential as a therapy for various inflammatory and fibrotic diseases, such as arthritis, colitis, and liver fibrosis. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of Ac-SDKP and its effects on various cellular pathways.
Synthesemethoden
Ac-SDKP can be synthesized using a solid-phase peptide synthesis method. The process involves the coupling of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure form of Ac-SDKP.
Wissenschaftliche Forschungsanwendungen
Ac-SDKP has been the subject of numerous studies investigating its potential therapeutic properties. It has been found to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and lung injury. Ac-SDKP has also been shown to have anti-fibrotic effects in animal models of fibrosis, including liver fibrosis and renal fibrosis. In addition, Ac-SDKP has been found to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
107910-44-1 |
|---|---|
Molekularformel |
C19H33N5O10 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
methyl 2-[2-[[2-[(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)amino]acetyl]amino]propanoylamino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C19H33N5O10/c1-9(18(32)24-11(19(33)34-3)4-5-14(20)29)22-15(30)6-21-16(17(31)13(28)8-26)12(7-25)23-10(2)27/h7,9,11-13,16-17,21,26,28,31H,4-6,8H2,1-3H3,(H2,20,29)(H,22,30)(H,23,27)(H,24,32) |
InChI-Schlüssel |
XHVUPHDJHYAXBN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
Synonyme |
ADGGAGM N-(2-acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



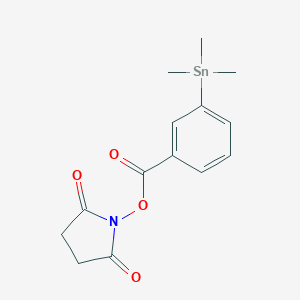
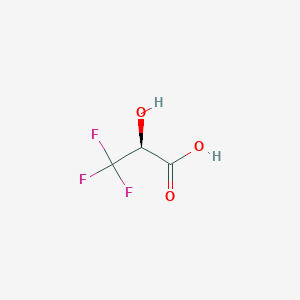
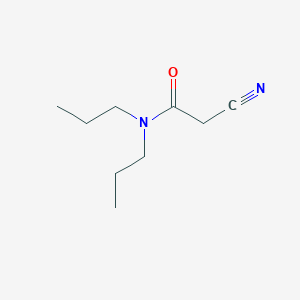
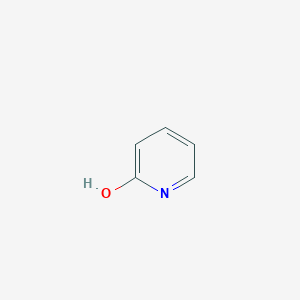
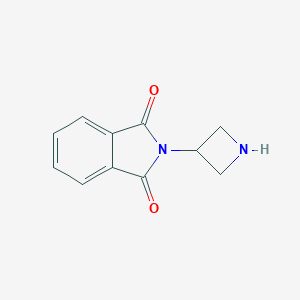
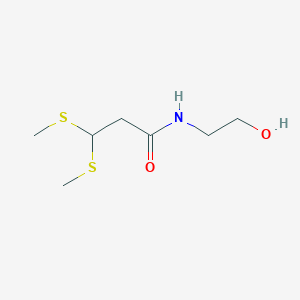
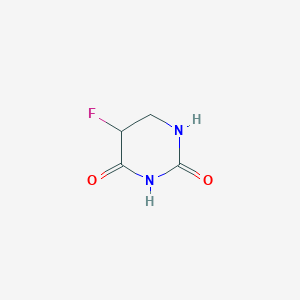
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
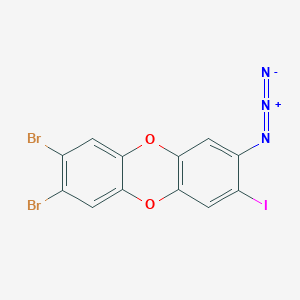
![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)
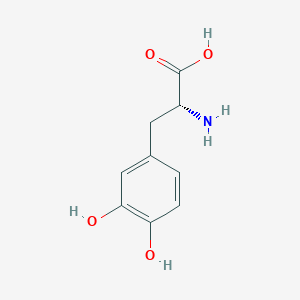
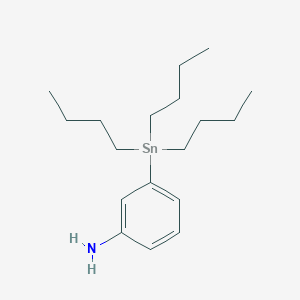
![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)
